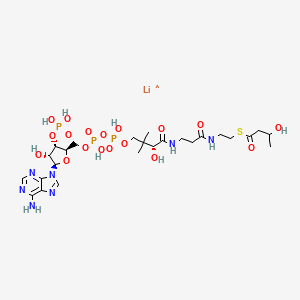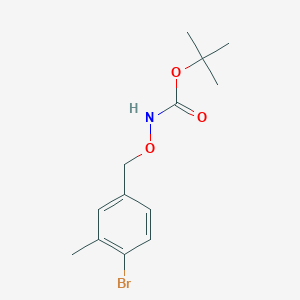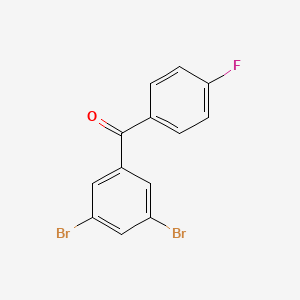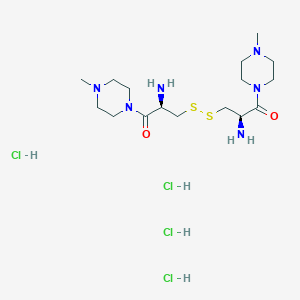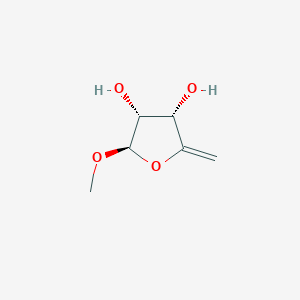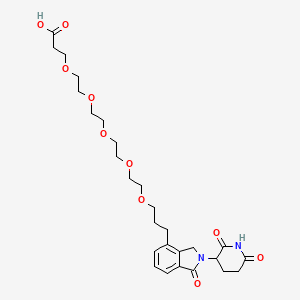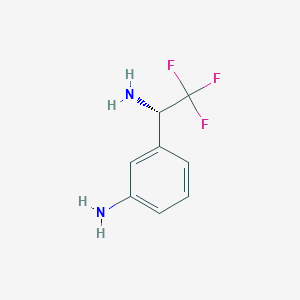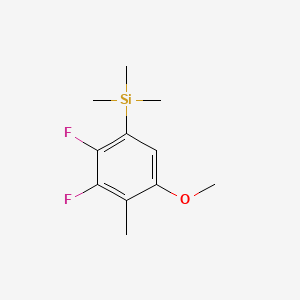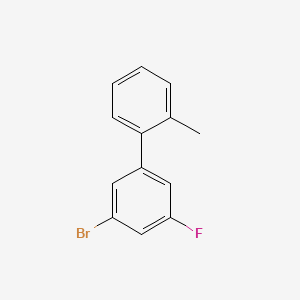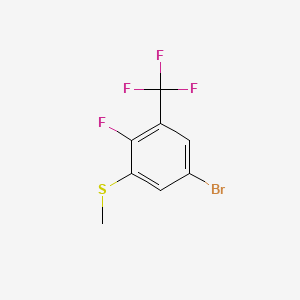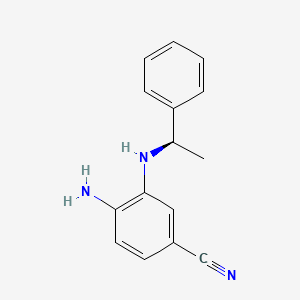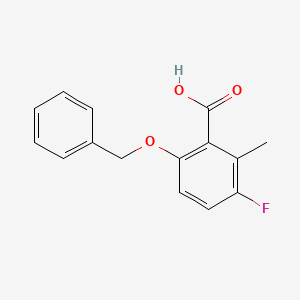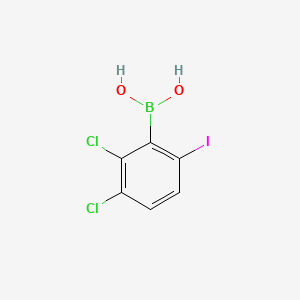
(2,3-Dichloro-6-iodophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dichloro-6-iodophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chlorine and iodine atoms on the phenyl ring enhances its reactivity and versatility in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dichloro-6-iodophenyl)boronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the iodination of 2,3-dichlorophenylboronic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent over-iodination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: (2,3-Dichloro-6-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler phenylboronic acids.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,3-dichloro-6-iodophenol.
Reduction: Formation of 2,3-dichlorophenylboronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
科学的研究の応用
(2,3-Dichloro-6-iodophenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2,3-Dichloro-6-iodophenyl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The presence of chlorine and iodine atoms can influence the reactivity and selectivity of the coupling reaction .
類似化合物との比較
Phenylboronic acid: Lacks the halogen substituents, making it less reactive in certain transformations.
2,3-Dichlorophenylboronic acid: Similar structure but lacks the iodine atom, affecting its reactivity and applications.
3-Iodophenylboronic acid: Contains only the iodine atom, making it less versatile compared to (2,3-Dichloro-6-iodophenyl)boronic acid.
Uniqueness: The combination of chlorine and iodine atoms in this compound provides a unique reactivity profile, making it a valuable reagent for a wide range of chemical transformations. Its ability to participate in both electrophilic and nucleophilic reactions enhances its versatility in synthetic applications .
特性
分子式 |
C6H4BCl2IO2 |
|---|---|
分子量 |
316.72 g/mol |
IUPAC名 |
(2,3-dichloro-6-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H4BCl2IO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H |
InChIキー |
ALVLBMSRPANELL-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1Cl)Cl)I)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


